methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 6-position and a carboxylate ester at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
It’s worth noting that 1h-pyrazolo[3,4-b]pyridine derivatives, to which this compound belongs, have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine . This class of compounds has attracted the interest of medicinal chemists, and more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described .
The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The biomedical applications of such compounds are diverse, but the specific targets and mode of action can vary greatly depending on the exact structure and substituents present in the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the condensation of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like trifluoroacetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of industrial-grade solvents and catalysts to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve appropriate solvents (e.g., ethanol, methanol) and controlled temperatures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the methoxy and carboxylate groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, which may exhibit distinct biological activities.
Uniqueness
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the carboxylate ester at the 3-position enhances its potential as a bioactive molecule and provides opportunities for further functionalization and optimization in drug design .
Properties
IUPAC Name |
methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKGQWIPIUEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NNC(=C2C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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